
GLP-1 receptor agonist 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 9 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose homeostasis by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood sugar levels and promote weight loss .
Vorbereitungsmethoden
The synthesis of glucagon-like peptide-1 receptor agonist 9 involves several steps, including peptide synthesis and purification. Common methods for synthesizing glucagon-like peptide-1 receptor agonists include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods involve the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography .
Industrial production methods for glucagon-like peptide-1 receptor agonists often involve the use of recombinant DNA technology. This process includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation, purification, and formulation .
Analyse Chemischer Reaktionen
Glucagon-like peptide-1 receptor agonist 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
Diabetes Management
GLP-1 receptor agonists are primarily utilized to manage Type 2 diabetes mellitus (T2DM). They enhance insulin secretion, inhibit glucagon release, and promote satiety, leading to improved glycemic control and weight loss.
Clinical Evidence:
- A study demonstrated that Exendin(9-39) infusion in healthy subjects inhibited insulin secretion when combined with exogenous GLP-1, highlighting its role in regulating glucose homeostasis .
Drug | Indication | Efficacy |
---|---|---|
Exendin(9-39) | T2DM | Reduces insulin secretion |
Semaglutide | T2DM & Obesity | Significant weight loss |
Liraglutide | T2DM & Cardiovascular | Cardiovascular protection |
Weight Management
GLP-1 receptor agonists have shown efficacy in promoting weight loss among patients with obesity. They enhance satiety and reduce food intake, making them valuable tools in obesity treatment.
Clinical Evidence:
- Clinical trials have indicated that drugs like Semaglutide can lead to an average weight loss of around 15% in individuals with obesity .
Cardiovascular Health
Recent studies have highlighted the cardiovascular benefits of GLP-1 receptor agonists. They improve endothelial function and reduce cardiovascular events among patients with T2DM.
Clinical Evidence:
- Research indicates that these agents can significantly lower the risk of heart failure and improve overall cardiovascular outcomes .
Neuroprotection
GLP-1 receptor agonists are being investigated for their potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their anti-inflammatory properties may slow disease progression.
Case Studies:
- Recent trials suggest that GLP-1RAs can decrease neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
The role of GLP-1 receptor agonists in managing NAFLD is gaining traction due to their ability to improve liver function and reduce liver fat content.
Clinical Evidence:
Wirkmechanismus
Glucagon-like peptide-1 receptor agonist 9 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
These effects include enhancing insulin secretion, inhibiting glucagon release, slowing gastric emptying, and promoting satiety. By improving glucose homeostasis and reducing food intake, glucagon-like peptide-1 receptor agonist 9 helps manage blood sugar levels and body weight in individuals with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like peptide-1 receptor agonist 9 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. These compounds share a common mechanism of action but differ in their pharmacokinetic properties, such as half-life and route of administration .
For example, exenatide is administered twice daily, while liraglutide and semaglutide are administered once daily and once weekly, respectively . Glucagon-like peptide-1 receptor agonist 9 may offer unique advantages in terms of efficacy, safety, and patient compliance compared to these other compounds .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Lixisenatide
- Tirzepatide
Biologische Aktivität
GLP-1 receptor agonist 9 (GLP-1 (9–36)) is a metabolite derived from the cleavage of the longer GLP-1 peptide, specifically GLP-1 (7–36). This compound has garnered attention for its biological activity, particularly in neuroprotection and anti-inflammatory responses. This article synthesizes recent findings on the biological activity of GLP-1 (9–36), highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
GLP-1 (9–36) operates primarily through the activation of GLP-1 receptors (GLP-1R) and other receptors such as the glucagon receptor (GcgR) and insulin-like growth factor 1 receptor (IGF-1R). The following signaling pathways are notably involved:
- cAMP Production : GLP-1 (9–36) stimulates intracellular cyclic adenosine monophosphate (cAMP) production, which is crucial for various cellular responses.
- Protein Kinase Activation : It activates protein kinase A (PKA) and AMP-activated protein kinase (AMPK), contributing to neuroprotective effects against oxidative stress and inflammation .
Table 1: Summary of Signaling Pathways Activated by GLP-1 (9–36)
Pathway | Description |
---|---|
cAMP | Increases intracellular levels, promoting cell survival and function. |
PKA | Mediates neuroprotective effects and metabolic regulation. |
AMPK | Involved in energy homeostasis and cellular stress responses. |
Neuroprotective Effects
Research indicates that GLP-1 (9–36) exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it can reduce neuroinflammation by lowering levels of pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells .
Case Study: Neuroprotection in Alzheimer’s Disease
A study employing primary dissociation cultures challenged with amyloid-beta demonstrated that treatment with GLP-1 (9–36) significantly improved cell survival and morphology. This suggests a potential role for this metabolite in mitigating Alzheimer's disease pathology .
Anti-inflammatory Properties
GLP-1 (9–36) has been shown to exert anti-inflammatory effects by modulating immune responses in microglial cells. In vitro studies demonstrated that it effectively reduced inflammation induced by lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory conditions .
Therapeutic Applications
The therapeutic implications of GLP-1 (9–36) extend beyond diabetes management, with emerging evidence supporting its use in:
- Neurodegenerative Diseases : Potential treatment for Alzheimer's and Parkinson's diseases due to its neuroprotective effects.
- Cardiovascular Health : Evidence suggests it may improve cardiovascular function through various mechanisms, including anti-inflammatory actions .
Table 2: Potential Therapeutic Applications of GLP-1 (9–36)
Condition | Potential Benefit |
---|---|
Alzheimer’s Disease | Neuroprotection, reduced amyloid toxicity |
Parkinson’s Disease | Protection against α-synuclein toxicity |
Cardiovascular Diseases | Improved cardiac function, reduced inflammation |
Efficacy in Clinical Trials
Recent clinical studies have evaluated the efficacy of GLP-1 receptor agonists, including GLP-1 (9–36), demonstrating significant reductions in HbA1c levels among patients with type 2 diabetes. For instance, trials have shown that patients receiving GLP-1 receptor agonists experienced substantial weight loss and improved glycemic control compared to those on placebo .
Eigenschaften
Molekularformel |
C32H31ClFN3O5 |
---|---|
Molekulargewicht |
592.1 g/mol |
IUPAC-Name |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |
InChI-Schlüssel |
PVJIBTUECCAKKZ-ICACTRECSA-N |
Isomerische SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.